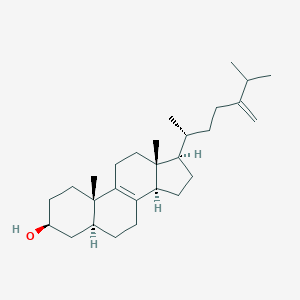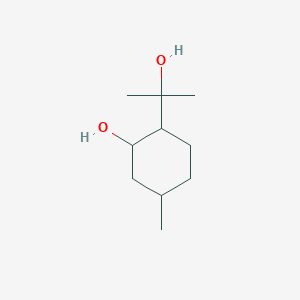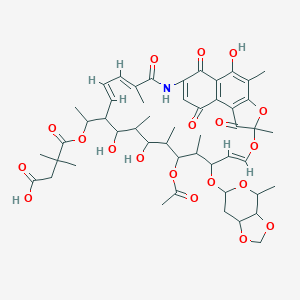
6-クロロ-7-ヒドロキシ-4-(トリフルオロメチル)クマリン
説明
6-Chloro-7-hydroxy-4-(trifluoromethyl)coumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of benzopyrone derivatives known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. The compound’s chemical structure is characterized by a coumarin core with a chlorine atom at the 6th position, a hydroxyl group at the 7th position, and a trifluoromethyl group at the 4th position.
科学的研究の応用
6-Chloro-7-hydroxy-4-(trifluoromethyl)coumarin has a wide range of applications in scientific research:
作用機序
Target of Action
It is known that coumarin derivatives often interact with various enzymes and receptors in the body .
Mode of Action
It is known that 7-hydroxy-4-(trifluoromethyl)coumarin, a similar compound, has a strong binding affinity with h2s/hs− . This suggests that 6-Chloro-7-hydroxy-4-(trifluoromethyl)coumarin might interact with its targets in a similar manner.
Biochemical Pathways
Coumarin derivatives are known to influence a variety of biochemical processes .
Result of Action
It is known that coumarin derivatives can have a variety of effects, including anti-inflammatory, anticoagulant, and anticancer activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Chloro-7-hydroxy-4-(trifluoromethyl)coumarin. For instance, the compound’s stability might be affected by temperature, as suggested by its storage recommendation at ambient temperature . Furthermore, the compound’s efficacy could be influenced by the physiological environment, such as pH and the presence of other molecules .
生化学分析
Biochemical Properties
It is known that coumarin derivatives, to which this compound belongs, have been found to interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the coumarin derivative .
Molecular Mechanism
The molecular mechanism of action of 6-Chloro-7-hydroxy-4-(trifluoromethyl)coumarin is not well-defined. It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-7-hydroxy-4-(trifluoromethyl)coumarin typically involves the condensation of 4-chlororesorcinol with ethyl 4,4,4-trifluoroacetoacetate. The reaction is catalyzed by a Lewis acid, such as aluminum chloride, under reflux conditions in an organic solvent like toluene . The resulting intermediate undergoes cyclization to form the desired coumarin derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of green solvents are employed to enhance efficiency and reduce environmental impact .
化学反応の分析
Types of Reactions: 6-Chloro-7-hydroxy-4-(trifluoromethyl)coumarin undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone derivative.
Reduction: The chlorine atom can be reduced to form a hydrogen-substituted coumarin.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophilic substitution reactions using sodium hydride and the desired nucleophile in an aprotic solvent.
Major Products:
Oxidation: 6-Chloro-7-oxo-4-(trifluoromethyl)coumarin.
Reduction: 7-Hydroxy-4-(trifluoromethyl)coumarin.
Substitution: 6-Amino-7-hydroxy-4-(trifluoromethyl)coumarin.
類似化合物との比較
7-Hydroxy-4-(trifluoromethyl)coumarin: Lacks the chlorine atom at the 6th position.
6,7-Dihydroxy-4-(trifluoromethyl)coumarin: Contains an additional hydroxyl group at the 6th position.
6-Chloro-4-(trifluoromethyl)coumarin: Lacks the hydroxyl group at the 7th position.
Uniqueness: 6-Chloro-7-hydroxy-4-(trifluoromethyl)coumarin is unique due to the presence of both the chlorine and hydroxyl groups, which confer distinct chemical reactivity and biological activity. The trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications .
特性
IUPAC Name |
6-chloro-7-hydroxy-4-(trifluoromethyl)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4ClF3O3/c11-6-1-4-5(10(12,13)14)2-9(16)17-8(4)3-7(6)15/h1-3,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJOANILONFCHFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=O)OC2=CC(=C1Cl)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4ClF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30420671 | |
| Record name | 6-Chloro-7-hydroxy-4-(trifluoromethyl)-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30420671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119179-66-7 | |
| Record name | 6-Chloro-7-hydroxy-4-(trifluoromethyl)-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30420671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 119179-66-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















